molecular formula C9H9BO2 B13404270 1H-inden-6-ylboronic acid

1H-inden-6-ylboronic acid

Cat. No.: B13404270
M. Wt: 159.98 g/mol
InChI Key: JLSVTHYKIRXMGE-UHFFFAOYSA-N
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Description

1H-inden-6-ylboronic acid is an organoboron compound with the molecular formula C9H9BO2 It is a derivative of boronic acid, characterized by the presence of an indene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-inden-6-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a base, such as potassium carbonate, and is conducted in an aqueous or alcoholic solvent under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-inden-6-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include boronic esters, boronic acids, and various substituted boron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1H-inden-6-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-inden-6-ylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boron atom in the compound acts as a Lewis acid, facilitating interactions with nucleophiles and enabling catalytic processes. These interactions are crucial in cross-coupling reactions and other transformations .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Indolylboronic acid
  • Naphthylboronic acid

Comparison: 1H-inden-6-ylboronic acid is unique due to its indene ring structure, which imparts distinct electronic and steric properties. Compared to phenylboronic acid, it offers enhanced reactivity in certain coupling reactions. Indolylboronic acid, on the other hand, is more commonly used in biological applications due to its indole moiety .

Properties

Molecular Formula

C9H9BO2

Molecular Weight

159.98 g/mol

IUPAC Name

3H-inden-5-ylboronic acid

InChI

InChI=1S/C9H9BO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6,11-12H,3H2

InChI Key

JLSVTHYKIRXMGE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC2)C=C1)(O)O

Origin of Product

United States

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